An In-depth Technical Guide to 3,5-Dimethylisoxazol-4-yl Isocyanate: Properties, Synthesis, and Handling for Advanced Research
An In-depth Technical Guide to 3,5-Dimethylisoxazol-4-yl Isocyanate: Properties, Synthesis, and Handling for Advanced Research
This guide provides a comprehensive technical overview of 3,5-Dimethylisoxazol-4-yl isocyanate, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Recognizing the compound's niche applications, this document synthesizes available data with established chemical principles to offer researchers, scientists, and drug development professionals a reliable resource on its physical properties, reactivity, synthesis, and safe handling.
Introduction: The Significance of the Isoxazole Scaffold
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. Its presence can influence a compound's metabolic stability, pharmacokinetic profile, and binding affinity. The introduction of a highly reactive isocyanate group at the 4-position transforms this stable core into a versatile building block for creating a diverse range of derivatives, particularly ureas and carbamates, which are common motifs in pharmacologically active compounds. The isoxazole ring system is a key feature in several commercial drugs and is actively explored for its potential in developing novel therapeutics, including anticancer and antimicrobial agents[1][2].
Physicochemical Properties: A Blend of the Isoxazole Core and Isocyanate Functionality
Direct experimental data for 3,5-Dimethylisoxazol-4-yl isocyanate is not extensively documented in publicly available literature. However, by examining the properties of the parent compound, 3,5-dimethylisoxazole, and understanding the contribution of the isocyanate group, we can infer its likely physicochemical characteristics.
Properties of the Parent Scaffold: 3,5-Dimethylisoxazole
The physical properties of 3,5-dimethylisoxazole provide a baseline for understanding the isocyanate derivative.
| Property | Value | Source |
| CAS Number | 300-87-8 | [3], [4] |
| Molecular Formula | C5H7NO | [3], [4] |
| Molecular Weight | 97.12 g/mol | [3], [4] |
| Appearance | Colorless to pale yellow liquid (estimated) | [3] |
| Boiling Point | 142-144 °C | [5] |
| Density | 0.99 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.442 | [5] |
| Solubility | Soluble in water (9083 mg/L at 25 °C, estimated) | [3] |
| Flash Point | 31.11 °C (88.00 °F) | [3] |
Inferred Properties of 3,5-Dimethylisoxazol-4-yl Isocyanate
The addition of the isocyanate group (-N=C=O) is expected to significantly alter the properties of the parent molecule.
| Property | Inferred Characteristic | Rationale |
| Molecular Formula | C6H6N2O2 | Addition of a -NCO group to C5H7NO and removal of a hydrogen atom. |
| Molecular Weight | 138.13 g/mol | Calculated based on the molecular formula. |
| Boiling Point | Significantly higher than the parent isoxazole | The isocyanate group increases polarity and molecular weight, leading to stronger intermolecular forces. |
| Reactivity | High | The isocyanate group is highly electrophilic and will readily react with nucleophiles. |
| Solubility | Likely soluble in aprotic polar organic solvents (e.g., DMF, DMSO, THF, ethyl acetate). It will react with protic solvents like water and alcohols. | The polar isocyanate group will enhance solubility in polar aprotic solvents. |
Synthesis and Reactivity
The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions[6]. The isocyanate functionality is typically introduced from an amine precursor, often through reaction with phosgene or a phosgene equivalent[7][8].
Conceptual Synthetic Pathway
A plausible synthetic route to 3,5-Dimethylisoxazol-4-yl isocyanate would involve the formation of 4-amino-3,5-dimethylisoxazole, followed by phosgenation or a related process to generate the isocyanate.
Caption: Conceptual synthetic workflow for 3,5-Dimethylisoxazol-4-yl isocyanate.
Key Reactivity Profile
The isocyanate group dictates the reactivity of this molecule. Isocyanates are highly susceptible to nucleophilic attack at the carbonyl carbon.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This reaction is often vigorous and can lead to pressure buildup in closed containers[9].
-
Reaction with Alcohols and Amines: These reactions are fundamental in polyurethane and polyurea chemistry. Alcohols react with isocyanates to form carbamates, while primary and secondary amines yield ureas. These reactions are typically fast and exothermic.
-
Reaction with Carboxylic Acids: Isocyanates can react with carboxylic acids to form amides and carbon dioxide, via an unstable mixed anhydride intermediate.
-
Self-Polymerization: Under certain conditions, such as in the presence of specific catalysts or at elevated temperatures, isocyanates can trimerize to form isocyanurates.
Caption: Key reactions of the isocyanate functional group.
Applications in Drug Discovery and Organic Synthesis
The 3,5-dimethylisoxazole scaffold is a component of various compounds investigated for their therapeutic potential, including as BRD4 inhibitors for cancer therapy[10]. The isocyanate derivative serves as a crucial intermediate for the synthesis of libraries of compounds for high-throughput screening. The ability to readily form urea and carbamate linkages allows for the exploration of a wide chemical space to optimize ligand-target interactions.
Safety, Handling, and Storage
Isocyanates as a class are toxic and require careful handling to minimize exposure.
Hazard Identification
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms, which may be delayed in onset. Acute exposure can lead to respiratory irritation[11][12].
-
Skin and Eye Contact: The compound is expected to be a skin and eye irritant. Prolonged contact may cause sensitization[11][13].
-
Ingestion: Harmful if swallowed.
Recommended Handling Procedures
-
Ventilation: All work with 3,5-Dimethylisoxazol-4-yl isocyanate should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
-
Spill and Decontamination: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and treat with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) to neutralize the isocyanate before disposal.
Storage
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Keep containers tightly sealed to prevent contact with moisture, which can cause degradation and pressure build-up[9][14][15].
-
Store separately from incompatible materials such as acids, bases, alcohols, and amines.
Experimental Protocols
General Procedure for the Synthesis of a Urea Derivative
This protocol outlines a general method for reacting 3,5-Dimethylisoxazol-4-yl isocyanate with a primary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this, add a solution of 3,5-Dimethylisoxazol-4-yl isocyanate (1.05 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a small amount of water or saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion
3,5-Dimethylisoxazol-4-yl isocyanate is a valuable reagent for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct physical data is sparse, a thorough understanding of the properties of the 3,5-dimethylisoxazole core and the characteristic reactivity of the isocyanate functional group allows for its effective and safe utilization in a research setting. Adherence to strict safety protocols is paramount when handling this and other isocyanates.
References
-
The Good Scents Company. (n.d.). 3,5-dimethyl isoxazole. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]
-
Canada.ca. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-4-isoxazolyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-dimethylisoxazole-4-isocyanate. Retrieved from [Link]
-
Transports Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
- Google Patents. (n.d.). DE4441418A1 - Process for the preparation of 3,5-dimethylpyrazole-blocked polyisocyanates.
-
MDPI. (n.d.). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. Retrieved from [Link]
-
Health and Safety Authority. (2010). Isocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. PMC. Retrieved from [Link]
-
Gaco. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Isoxazole, 3,5-dimethyl- (CAS 300-87-8). Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: methyl isocyanate. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-isocyanato-5-(1,1-dimethylethyl)-isoxazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-dimethyl isoxazole, 300-87-8 [thegoodscentscompany.com]
- 4. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylisoxazole 98 300-87-8 [sigmaaldrich.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Isocyanates – A family of chemicals [tc.canada.ca]
- 10. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hsa.ie [hsa.ie]
- 12. gaco.com [gaco.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. icheme.org [icheme.org]
